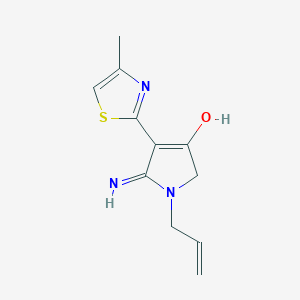

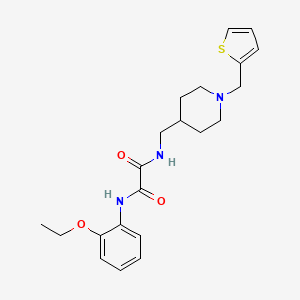

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as 4-methylthiazole-5-carboxylic acid amide, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a five-membered heterocyclic compound that contains a nitrogen atom, one sulfur atom, one carbon atom, and two oxygen atoms. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. The compound has a molecular weight of 217.27 g/mol and its chemical formula is C7H9NOS.

Scientific Research Applications

Asymmetric Synthesis Applications

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one and related compounds have been utilized in the field of asymmetric synthesis. One study highlights the asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines. This process involves diastereoselective addition, transformation of the amino alcohol moiety, and ring-closing metathesis to yield unsaturated bicyclic compounds, which are then fully hydrogenated. The indolizidine derivatives obtained show potential in diverse chemical applications due to their stereochemistry and functional groups (Albano et al., 2008).

Synthetic Methodologies Development

The compound has also been involved in the development of novel synthetic methodologies. For instance, it plays a role in the microwave-assisted, one-pot synthesis of nitro benzopyran-annulated pyrroles and pyrrolo-fused isoquinolines, demonstrating its utility in creating diverse bioprofiles and drug-like candidates. This method stands out due to its efficiency and solvent-free environment, which are beneficial for sustainable chemistry practices (Parmar et al., 2013).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, compounds similar to 1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one are pivotal in generating structurally complex and biologically significant molecules. For example, they are involved in the synthesis and [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl-, isopropenyl-, and chloroketenes. This leads to the formation of novel pyrimidinone/fused pyrimidinone derivatives, highlighting the compound's significance in expanding the scope of medicinal and synthetic organic chemistry (Sharma & Mahajan, 1997).

properties

IUPAC Name |

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6,12,15H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCBPDQOULABPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644185.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)

![2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644198.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2644199.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644200.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)

![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)